(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 198084-55-8
VCID: VC21305759
InChI: InChI=1S/C7H10N2O3/c1-8-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3/t4-,5?/m1/s1
SMILES: CN1C(=O)C2CC(CN2C1=O)O
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

CAS No.: 198084-55-8

Cat. No.: VC21305759

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione - 198084-55-8

Specification

CAS No. 198084-55-8
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name (6R)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Standard InChI InChI=1S/C7H10N2O3/c1-8-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3/t4-,5?/m1/s1
Standard InChI Key IXZSEXFJQAGPIL-CNZKWPKMSA-N
Isomeric SMILES CN1C(=O)C2C[C@H](CN2C1=O)O
SMILES CN1C(=O)C2CC(CN2C1=O)O
Canonical SMILES CN1C(=O)C2CC(CN2C1=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator